4-Cyclopropylbutan-2-amine

Descripción general

Descripción

4-Cyclopropylbutan-2-amine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Amines can interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific target would depend on the structure of the amine and the biological system in which it is present.

Mode of Action

The interaction of amines with their targets often involves the formation of ionic or hydrogen bonds, due to the presence of the amine group. This can lead to changes in the conformation or activity of the target, which can then influence biological processes .

Biochemical Pathways

Amines can be involved in numerous biochemical pathways. For example, they can act as neurotransmitters, influencing signal transmission in the nervous system. They can also be involved in metabolic pathways, such as those involving the synthesis or degradation of amino acids .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of amines can vary widely depending on their specific structure and the route of administration. Some amines can cross cell membranes easily, while others may require specific transporters .

Result of Action

The molecular and cellular effects of amines can be diverse, ranging from changes in cell signaling and metabolic activity to alterations in cell growth and survival. The specific effects would depend on the nature of the amine and its target .

Action Environment

The action, efficacy, and stability of amines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the protonation state of the amine group can change with pH, which can influence its ability to interact with its target .

Actividad Biológica

4-Cyclopropylbutan-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables to illustrate its effects and mechanisms.

Chemical Structure and Properties

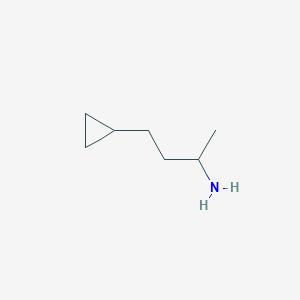

This compound features a cyclopropyl group attached to a butanamine backbone. The unique structural characteristics of this compound contribute to its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including enzyme modulation and potential therapeutic effects in various conditions. Its interaction with key receptors and enzymes makes it a candidate for further pharmacological exploration.

- Calcium Modulation :

- Similar compounds have been shown to influence calcium signaling pathways by modulating ryanodine receptors (RyRs) and sarco-endoplasmic reticulum calcium ATPase (SERCA) activities. For instance, derivatives with cyclopropanol groups have demonstrated dual activity in preventing Ca²⁺ leak through RyR2 while enhancing SERCA2a activity, which is crucial for cardiac function .

- Enzyme Inhibition :

- Cyclopropyl derivatives often exhibit enzyme inhibition properties, which can be beneficial in treating conditions related to overactive enzymatic pathways.

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

Study 1: Cardiovascular Applications

A study focused on 1,4-benzothiazepines with cyclopropanol groups found that these compounds could stabilize RyR2 at low concentrations, enhancing cardiac function by increasing ATP hydrolysis mediated by SERCA2a . The results indicated an EC₅₀ as low as 383 nM for certain derivatives, suggesting potent activity.

Study 2: Anticancer Properties

Another investigation into cyclopropanol-containing compounds revealed their potential anticancer properties through selective inhibition of cancer cell proliferation. These findings suggest that this compound may also possess similar anticancer activities due to structural similarities .

Data Tables

| Compound | Activity Type | EC₅₀ (nM) | Target |

|---|---|---|---|

| 1,4-Benzothiazepine | SERCA2a Activation | 383 | Cardiac Function |

| Cyclopropanol Derivative | RyR2 Stabilization | <500 | Calcium Signaling |

| This compound | Potential Anticancer Activity | TBD | Cancer Cell Proliferation |

Research Findings

Recent literature has highlighted the importance of cyclopropyl groups in enhancing the biological activity of amines. The presence of the cyclopropyl moiety has been linked to improved receptor binding and increased efficacy in various assays.

Key Findings:

- Compounds containing cyclopropyl groups often show enhanced pharmacokinetic properties.

- The modulation of calcium channels by derivatives indicates a promising avenue for cardiovascular therapies.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

4-Cyclopropylbutan-2-amine has been investigated for its pharmacological properties. It is structurally related to compounds that modulate calcium channels, which are crucial in cardiovascular health. Research indicates that derivatives of cyclopropyl amines can stabilize ryanodine receptors (RyR2), thereby preventing calcium leakage and enhancing cardiac function. This dual action—stabilizing RyR2 and activating calcium uptake via SERCA2a—positions these compounds as promising candidates for treating heart diseases .

Case Study: Cardiac Function Improvement

A study synthesized a series of cyclopropyl-containing compounds, including this compound derivatives, which demonstrated significant efficacy in biochemical assays. These compounds showed half-maximal effective concentrations (EC50) in the nanomolar range for modulating RyR2 and SERCA2a activities, indicating their potential as dual-action drugs for improving cardiac function .

Carbon Capture Technologies

Role in CO₂ Utilization

Amines, including this compound, are pivotal in developing materials for carbon capture and utilization. The compound can be utilized as a solid CO₂ sorbent or a catalyst modifier in electrochemical reduction processes. This application is critical as the world seeks effective methods to reduce atmospheric CO₂ levels through innovative technologies .

Research Insights

Recent multidisciplinary reviews highlight the importance of amine-based materials in capturing CO₂ from various sources. The effectiveness of these compounds as adsorbents is linked to their chemical properties, which can be tailored to enhance their performance in industrial applications. The challenges faced in scaling these technologies from laboratory to pilot or industrial levels are significant but not insurmountable .

Materials Science Applications

Nanotechnology and Electronics

The unique structural features of this compound make it suitable for applications in nanotechnology and electronic materials. Its potential use in creating advanced materials for energy storage systems, such as supercapacitors and batteries, is being explored. The compound's properties can be modified to enhance conductivity and stability, which are crucial for high-performance electronic devices .

Table: Summary of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Cardiac function improvement | Dual-action drugs targeting RyR2 and SERCA2a |

| Carbon Capture | Solid CO₂ sorbents and catalyst modifiers | Enhanced CO₂ capture efficiency |

| Materials Science | Nanotechnology and electronics | Improved energy storage capabilities |

Propiedades

IUPAC Name |

4-cyclopropylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(8)2-3-7-4-5-7/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPKQABTMNSWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.